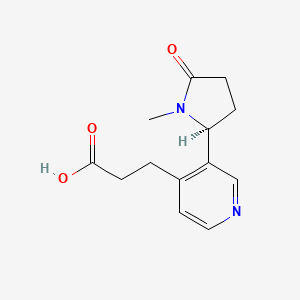
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Vue d'ensemble
Description
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, also known as S-oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the Belgian pharmaceutical company UCB. Since then, S-oxiracetam has been extensively studied for its potential cognitive enhancing effects and its mechanism of action in the brain.
Applications De Recherche Scientifique
Antiviral Activity
- A novel inhibitor of human rhinovirus (HRV) 3C protease, structurally related to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, showed potent antiviral activity against all HRV serotypes and related picornaviruses tested. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, suggesting its potential as an orally bioavailable antiviral agent (Patick et al., 2005).
Synthesis of Derivatives for Medicinal Applications
- Research on pyrrolidin-2-ones, a class similar to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, highlighted their significance in synthesizing new medicinal molecules. Variations in substituents on these compounds have shown promise in developing biologically active molecules with improved efficacy (Rubtsova et al., 2020).
Application in Organic Synthesis
- The synthesis of diverse organic compounds, like 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, demonstrated potential antibacterial properties. These findings emphasize the utility of this chemical class in synthesizing new antibacterial drugs (Devi et al., 2018).
Application in Chemistry and Material Science
- Studies on the synthesis of functionalized pyridine derivatives, closely related to the subject compound, revealed their application in developing new materials and chemicals. These compounds have been utilized in the creation of fluorescent sensors and various other innovative chemical applications (Fesenko & Shutalev, 2012).
Biomedical Imaging
- Some derivatives of pyridinepropanoic acid have been used to create fluorescent sensors for biological imaging, indicating their potential in biomedical applications. These compounds have shown effectiveness in live-cell imaging, which is crucial for various biomedical research applications (Nolan et al., 2006).
Propriétés
IUPAC Name |
3-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(3-4-12(15)16)10-8-14-7-6-9(10)2-5-13(17)18/h6-8,11H,2-5H2,1H3,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOIRNHTZEBKG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



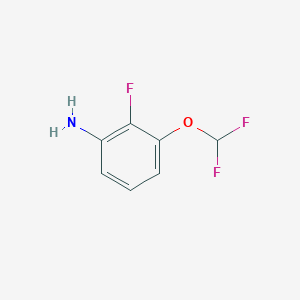
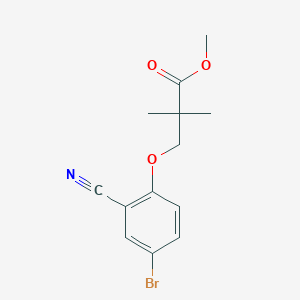
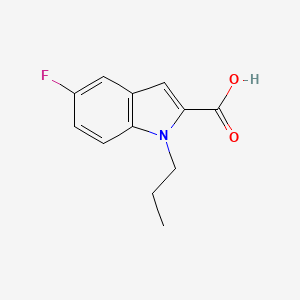
![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)
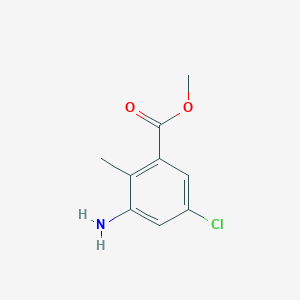
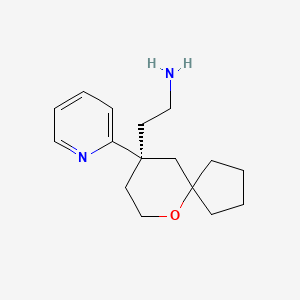

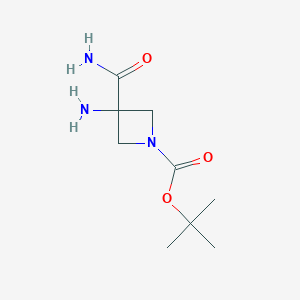
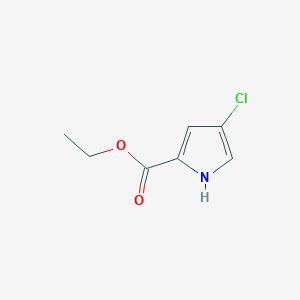
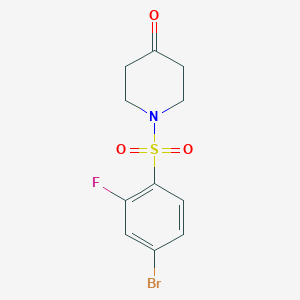
![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
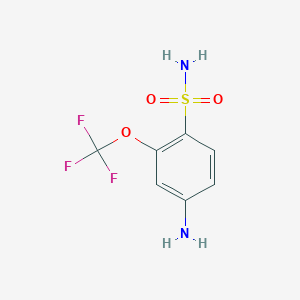
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)